molecular formula C12H15N5 B13343733 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13343733
M. Wt: 229.28 g/mol
InChI Key: QZJOLZUUFMPDTN-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a pyrazole-based carboximidamide derivative characterized by a pyridin-2-yl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₅ (molecular weight: 229.29 g/mol, calculated), with the carboximidamide (-C(=NH)NH₂) moiety at position 5. The pyridin-2-yl group introduces a nitrogen atom in the ortho position of the aromatic ring, enabling hydrogen-bonding interactions, while the isopropyl group contributes steric bulk and lipophilicity .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-5-3-4-6-15-9/h3-8H,1-2H3,(H3,13,14)

InChI Key

QZJOLZUUFMPDTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=N)N

Origin of Product

United States

Preparation Methods

One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by functional group transformations to introduce the isopropyl, pyridin-2-yl, and carboximidamide groups .

Industrial production methods for such compounds often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, temperatures ranging from room temperature to reflux, and catalysts such as palladium or platinum.

Scientific Research Applications

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituent patterns at positions 1, 3, and 5 of the pyrazole core. Key comparisons include:

Compound Name 1-Substituent 3-Substituent 5-Substituent Molecular Weight (g/mol) Key Properties/Effects
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide Isopropyl Pyridin-2-yl H 229.29 High lipophilicity (logP ~2.1*); pyridin-2-yl enables H-bonding .
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide Difluoromethyl Pyridin-2-yl H 237.21 Increased electronegativity from F; lower lipophilicity (logP ~1.8*) .
5-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-1-carboximidamide H Phenyl 4-Methoxyphenyl ~293.34* Methoxy group enhances solubility but reduces membrane permeability .
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide Isopropyl Pyridin-4-yl H 229.29 Pyridin-4-yl lacks ortho-N for H-bonding; reduced target affinity in docking studies* .

Key Differences and Implications

  • Difluoromethyl (): Introduces electronegativity, which may improve solubility but reduce metabolic stability due to fluorine’s inductive effects .
  • Position 3 Substituents: Pyridin-2-yl (target): Ortho-nitrogen facilitates H-bonding with biological targets (e.g., enzymes or receptors) . Phenyl (): Lacks heteroatoms, relying on π-π stacking for interactions .
  • Position 5 Substituents :

    • The target compound’s carboximidamide group (-C(=NH)NH₂) at position 5 is conserved across analogs, suggesting its critical role in bioactivity (e.g., kinase inhibition*).

Physicochemical and Computational Insights

  • Lipophilicity : Isopropyl and aryl groups (e.g., 4-methoxyphenyl in ) increase logP, whereas polar substituents (e.g., difluoromethyl) reduce it .
  • Electronic Effects : Pyridin-2-yl’s ortho-nitrogen creates a dipole moment that may enhance electrostatic interactions in target binding pockets .
  • Steric Effects : Bulkier 1-substituents (isopropyl) could restrict rotational freedom, stabilizing specific conformations .

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